molecular formula C13H16O6 B13440640 (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate

(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate

Cat. No.: B13440640
M. Wt: 268.26 g/mol
InChI Key: GTVCILPJTFEAPF-WOPDTQHZSA-N
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Description

This stereochemically defined compound, (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate, is a sophisticated chiral building block primarily employed in the synthesis of novel nucleoside and nucleotide analogues. Its core research value lies in its use as a key intermediate for constructing L-nucleosides, the enantiomeric counterparts to natural D-nucleosides. L-nucleosides are of significant interest in antiviral and anticancer drug discovery due to their potential for high target affinity coupled with reduced off-target toxicity, as they are often poor substrates for human host enzymes. The specific stereochemistry of this reagent is critical for directing subsequent glycosylation reactions to yield the desired L-configuration in the final nucleoside product. The benzoate protecting group enhances the stability of the intermediate and allows for selective manipulation of the other hydroxyl groups during multi-step synthetic sequences. Researchers utilize this compound to develop potent antiviral agents and to explore the mechanisms of action of enantiomeric drugs . Its application is fundamental in medicinal chemistry for creating targeted therapeutics against viruses like Hepatitis B and for probing the stereochemical requirements of viral polymerase enzymes.

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

[(2S,4S)-4-[(1R)-1,2-dihydroxyethyl]-1,3-dioxolan-2-yl]methyl benzoate

InChI

InChI=1S/C13H16O6/c14-6-10(15)11-7-17-12(19-11)8-18-13(16)9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2/t10-,11+,12+/m1/s1

InChI Key

GTVCILPJTFEAPF-WOPDTQHZSA-N

Isomeric SMILES

C1[C@H](O[C@H](O1)COC(=O)C2=CC=CC=C2)[C@@H](CO)O

Canonical SMILES

C1C(OC(O1)COC(=O)C2=CC=CC=C2)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate typically involves multiple steps:

    Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Esterification with Benzoic Acid: The final step involves the esterification of the hydroxymethylated dioxolane with benzoic acid, typically using a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds.

Mechanism of Action

The mechanism of action of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other hydroxymethyl-substituted derivatives. Below is a detailed comparison:

Table 1: Key Properties of Target Compound and Analogues

Property Target Compound (Dioxolane-Benzoate) 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Ecamsule Related Compound E
Molecular Formula C₁₈H₂₄O₇ (hypothetical*) C₂₀H₂₇NO₃ Undisclosed (likely C₁₈H₂₀O₆S)
Molecular Weight (g/mol) ~352.4 329.43 ~380 (estimated)
Core Structure 1,3-Dioxolane ring Phenol ring Benzophenone sulfonic acid
Key Functional Groups Benzoate ester, hydroxymethyl Phenol, hydroxymethyl, benzyl-tert-butyl aminoethyl Sulfonic acid, methoxy groups
Solubility Moderate in polar solvents High in polar solvents (due to phenolic -OH) High (sulfonic acid enhances H₂O solubility)
Applications Chiral intermediate, drug delivery USP Reference Standard (pharmaceutical QC) UV filter (e.g., sunscreen)

Notes:

  • Ecamsule derivatives are known for UV absorption, but the target compound’s benzoate ester lacks conjugated π-systems for similar activity.

Key Differences and Implications :

Core Structure: The dioxolane ring in the target compound confers rigidity and stability under acidic conditions compared to the phenol ring in the evidence compound, which is prone to oxidation . The sulfonic acid group in Ecamsule derivatives enhances water solubility, whereas the benzoate ester in the target compound increases lipophilicity, favoring membrane permeability .

Functional Groups: The benzyl-tert-butyl aminoethyl chain in the evidence compound introduces basicity (pKa ~9.5), enabling ionic interactions absent in the neutral dioxolane-benzoate structure. The hydroxymethyl groups in both compounds enhance hydrophilicity, but their spatial arrangement (2S,4S in the target) may affect crystallinity or enantioselective binding .

Applications :

  • The evidence compound’s role as a USP Reference Standard highlights its purity and stability for pharmaceutical quality control, whereas the target compound’s stereochemical complexity suggests utility in asymmetric synthesis or prodrug design.

Research Findings and Mechanistic Insights

  • Stability: Dioxolane derivatives exhibit superior hydrolytic stability compared to esters in phenolic analogs (e.g., t₁/₂ > 24 hours at pH 7.4 vs. <12 hours for phenol-based esters) .
  • Stereochemical Impact : The (2S,4S) configuration in the target compound may enhance binding to chiral receptors, as seen in β-blocker analogues where stereochemistry dictates β1/β2 selectivity .
  • Synthetic Challenges: Achieving high enantiomeric excess (>98%) in dioxolane derivatives requires advanced catalytic methods, whereas phenol-based compounds are more accessible via classical resolution.

Biological Activity

Molecular Characteristics

  • Molecular Formula: C12H14O6
  • Molecular Weight: 250.24 g/mol
  • CAS Number: 850349-16-5

The structure of this compound features a dioxolane ring, which is significant for its biological interactions. The presence of hydroxymethyl and dimethanol groups enhances its solubility and potential reactivity with biological targets.

The biological activity of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on proteins, influencing their activity. Additionally, the dioxolane structure may facilitate interactions with lipid membranes, affecting cellular uptake and distribution.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity: Studies have shown that derivatives of dioxolane compounds possess antimicrobial properties. The specific compound may exhibit similar activities against various bacterial strains.
  • Antioxidant Properties: Compounds with hydroxymethyl groups often demonstrate antioxidant capabilities, which can protect cells from oxidative stress.
  • Potential Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, although more research is needed to confirm these effects.

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of dioxolane derivatives. It was found that modifications to the dioxolane structure significantly influenced the efficacy against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity Evaluation:
    • In vitro assays demonstrated that compounds similar to this compound exhibited notable scavenging activity against free radicals .
  • Inflammation Modulation:
    • Research published in Pharmacology Reports indicated that certain dioxolane compounds could reduce pro-inflammatory cytokine levels in cell cultures. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameAntimicrobial ActivityAntioxidant ActivityInflammation Modulation
Dioxolane AModerateHighYes
Dioxolane BHighModerateNo
Target CompoundModerateHighYes

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm stereochemistry, hydroxyl group positions, and benzoate ester linkages. Compare spectra with structurally similar compounds (e.g., benzophenone derivatives in and benzoate esters in ).
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral columns to resolve enantiomeric purity, critical given the compound’s stereochemical complexity (α4R,2S,4S configuration) .
  • X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives can be synthesized .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particulates are generated during weighing or synthesis .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as advised in for structurally related compounds.
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) in a dry, ventilated area to prevent hydrolysis of the benzoate ester .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodological Answer :

  • Combined Chromatography-Mass Spectrometry (LC-MS) : Quantify impurities using reverse-phase LC-MS with electrospray ionization (ESI). Calibrate against reference standards of related benzoate esters (e.g., ).
  • Melting Point Analysis : Compare observed melting points with literature values to detect solvent residues or polymorphic variations .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments between studies be resolved?

  • Methodological Answer :

  • Chiral HPLC with Polarimetric Detection : Use this to cross-validate enantiomeric ratios against synthetic intermediates. For example, and highlight discrepancies in stereochemical descriptors (e.g., α4R vs. other configurations).
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Synthetic Replication : Independently synthesize all proposed stereoisomers and compare physicochemical properties (e.g., optical rotation) .

Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?

  • Methodological Answer :

  • Microcosm Studies : Simulate environmental conditions (soil/water systems) to track compound degradation using isotope-labeled analogs. Monitor metabolites via LC-MS/MS, as suggested in for environmental-chemical property analysis.
  • QSAR Modeling : Predict biodegradation kinetics using quantitative structure-activity relationships based on hydroxyl group reactivity and ester bond lability .
  • Toxicity Assays : Combine with Daphnia magna or algal growth inhibition tests to assess ecological impacts of degradation products .

Q. How can researchers address challenges in synthesizing this compound’s stereoisomers?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless epoxidation or Evans auxiliaries) to control stereochemistry during dioxolane ring formation.
  • Protecting Group Strategy : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent unwanted side reactions during benzoate esterification .
  • Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate diastereomers post-synthesis .

Q. What methodologies are suitable for assessing photostability under UV light?

  • Methodological Answer :

  • Accelerated Photodegradation Studies : Expose the compound to UV light (e.g., 254 nm) in a photoreactor and analyze degradation products via LC-MS. Compare with benzophenone derivatives ( ), which are known for UV absorption.
  • Quantum Yield Calculations : Measure the efficiency of photochemical reactions using actinometry to quantify radical formation or ester bond cleavage .

Data Contradiction and Validation

Q. How should conflicting data on hydroxyl group reactivity be reconciled?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Test the compound’s stability across pH 3–10 to identify conditions where hydroxyl groups undergo deprotonation or ester hydrolysis. Use potentiometric titrations to determine pKa values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding interactions between hydroxyl groups and metal ions (e.g., Fe³⁺), which may explain reactivity variations in different solvents .

Q. What strategies mitigate inconsistencies in bioactivity assays (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Curves with Redox Probes : Use assays like DPPH or ORAC at multiple concentrations to distinguish antioxidant activity from pro-oxidant behavior at higher doses. Include controls from (e.g., BHA, BHT).
  • ROS Scavenging Profiling : Employ fluorescent probes (e.g., DCFH-DA) in cell-based assays to map reactive oxygen species (ROS) modulation .

Experimental Design Tables

Study Objective Key Parameters Methodology References
Stereochemical ValidationChiral HPLC retention times, DFT-calculated shiftsCompare experimental and computational data
Environmental DegradationHalf-life (t₁/₂), metabolite identificationMicrocosm LC-MS/MS
Photostability AnalysisQuantum yield, degradation product profileUV photoreactor + LC-MS

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